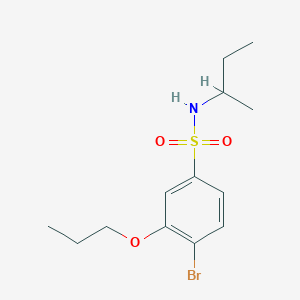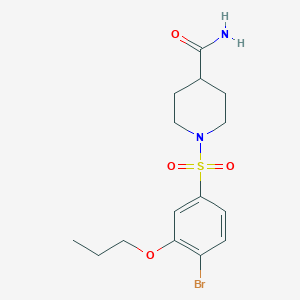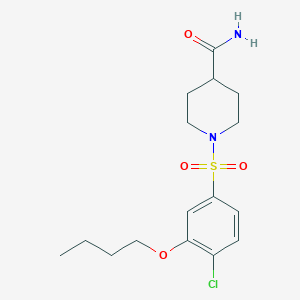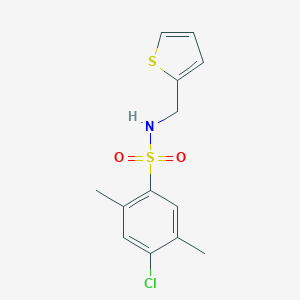![molecular formula C17H17ClN4S B511775 5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 496026-35-8](/img/structure/B511775.png)
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a piperazine ring in its structure suggests that it may exhibit significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidin-4-ones: These derivatives are also known for their diverse biological activities and are used in similar research applications.
Uniqueness
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the chlorophenyl group and the piperazine ring, which may enhance its pharmacological properties and specificity for certain molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
496026-35-8 |
|---|---|
Fórmula molecular |
C17H17ClN4S |
Peso molecular |
344.9g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-13(10-23-17(15)20-11-19-16)12-4-2-3-5-14(12)18/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
AFFDHNIIGHONII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4Cl |
SMILES canónico |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4Cl |
Solubilidad |
51.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B511700.png)
![1-[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511701.png)
amine](/img/structure/B511703.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B511706.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B511740.png)
![2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B511747.png)

